1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one oxalate
Description
This compound is a piperazine-based derivative featuring a thiophen-2-yl group linked via a ketone-ethyl bridge and a phenylthio-substituted propanone moiety. Its oxalate salt form enhances solubility and stability, making it suitable for pharmaceutical applications. The structure combines a piperazine ring (a common pharmacophore in CNS and enzyme-targeting drugs) with sulfur-containing groups (thiophene and phenylthio), which may influence receptor binding or metabolic stability. The oxalate counterion contributes to crystallinity and bioavailability .
Properties
IUPAC Name |
oxalic acid;1-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2.C2H2O4/c22-17(18-7-4-13-25-18)15-20-9-11-21(12-10-20)19(23)8-14-24-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-7,13H,8-12,14-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNODQFVCGDJDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)CCSC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one oxalate, also referred to by its CAS number 1351631-38-3, is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.4 g/mol. Its structure includes a piperazine ring, a thiophene moiety, and a phenylthio group, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally related to 1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one oxalate. For instance, similar piperazine derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
The proposed mechanism for the antimicrobial activity involves:
- Cell Uptake : Compounds are absorbed by microbial cells, leading to cellular disruption.
- Inhibition of DNA Gyrase : Studies indicate that these compounds may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Pharmacological Implications
The biological activity of 1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one oxalate suggests potential applications in developing novel antimicrobial agents. The structural features that allow for effective binding to bacterial targets could be leveraged in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
Structural Variations and Bioactivity: The target compound shares a piperazine-thiophene scaffold with Compound 5 (), but the latter’s 3-chloro-5-(trifluoromethyl)pyridine group likely enhances lipophilicity and kinase binding . The phenylthio group in the target compound is structurally analogous to COX-2 inhibitors in , where 3-(phenylthio)propan-1-one derivatives showed potent activity (IC₅₀ = 0.1–1.2 μM) . Cinnepazide Maleate () demonstrates how salt forms (maleate vs. oxalate) affect pharmacokinetics; maleate salts often improve aqueous solubility, while oxalate may enhance crystallinity .
Synthetic Routes :
- The synthesis of the target compound likely follows methods similar to , where piperazine derivatives are functionalized via nucleophilic substitution or coupling reactions (e.g., TBTU-mediated amide bond formation) .
- In contrast, Compound 11 () employs a fluorobenzothiazole substituent, synthesized via Suzuki-Miyaura coupling, highlighting divergent strategies for piperazine modification .
Therapeutic Potential: Rhodanine derivatives () with thioxo-thiazolidinone cores exhibit antidiabetic activity, but the target compound’s phenylthio group may redirect activity toward antiplatelet or COX-2 pathways . Hypoglycemic agents in (e.g., sulfonylurea derivatives) lack the thiophene motif, underscoring the target compound’s unique SAR .
Contradictions and Limitations:
- While highlights COX-2 inhibition for phenylthio-propanone derivatives, the target compound’s piperazine-thiophene scaffold may prioritize different targets (e.g., kinases or GPCRs) .
- The oxalate salt’s impact on bioavailability remains unverified compared to maleate () or trifluoroacetate () salts, necessitating further pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
